4-Pentylphenyl 3-cyano-4-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62435-28-3 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4-pentylphenyl) 3-cyano-4-methoxybenzoate |
InChI |
InChI=1S/C20H21NO3/c1-3-4-5-6-15-7-10-18(11-8-15)24-20(22)16-9-12-19(23-2)17(13-16)14-21/h7-13H,3-6H2,1-2H3 |
InChI Key |
WZGIKMSYILCDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentylphenyl 3 Cyano 4 Methoxybenzoate
Strategic Design of Precursor Molecules
The molecular structure of 4-Pentylphenyl 3-cyano-4-methoxybenzoate dictates the two primary precursor molecules required for its synthesis: 4-pentylphenol (B72810) and 3-cyano-4-methoxybenzoic acid .
4-Pentylphenol : This precursor provides the pentylphenyl moiety of the final ester. The pentyl group is an important feature for inducing liquid crystalline properties. The synthesis of 4-pentylphenol can be achieved through a Friedel-Crafts acylation of phenol (B47542) with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.
3-cyano-4-methoxybenzoic acid : This precursor provides the cyano- and methoxy-substituted benzoate (B1203000) portion of the target molecule. The cyano group is a strong polar group that contributes significantly to the mesomorphic behavior. The synthesis of this precursor can start from a commercially available substituted toluene, such as 4-methyl-3-methoxybenzonitrile, which can be oxidized to the corresponding benzoic acid. Alternatively, a methoxy-substituted benzoic acid can be subjected to cyanation.
The strategic selection of these precursors is crucial for an efficient and high-yielding synthesis. The functional groups on each precursor are chosen not only for their role in the final molecule's properties but also for their compatibility with the chosen synthetic route.
Esterification Protocols for Benzoate Linkages
The formation of the ester bond between 4-pentylphenol and 3-cyano-4-methoxybenzoic acid is a critical step in the synthesis. Various methods can be employed, ranging from traditional solution-based techniques to more modern mechanochemical approaches.
Conventional esterification methods are widely used and well-established. These reactions are typically carried out in a solvent.
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The reaction is reversible, so water is typically removed as it forms to drive the equilibrium towards the product. masterorganicchemistry.com
Steglich Esterification : This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is advantageous as it can be performed under mild conditions and generally gives high yields. The reaction between a carboxylic acid and DCC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Acyl Chloride Method : The carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then reacts rapidly with the phenol to form the ester. This method is often high-yielding but requires an extra synthetic step and careful handling of the moisture-sensitive acyl chloride.
A comparison of these conventional methods is presented in the table below.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic acid, alcohol, strong acid catalyst | Reflux in a non-polar solvent with water removal | Inexpensive reagents | Reversible, harsh conditions may not be suitable for sensitive substrates |
| Steglich | Carboxylic acid, alcohol, DCC, DMAP | Room temperature in an inert solvent (e.g., DCM) | Mild conditions, high yields | DCC byproduct can be difficult to remove |
| Acyl Chloride | Acyl chloride, phenol, base (e.g., pyridine) | Room temperature or gentle heating in an inert solvent | High reactivity, high yields | Requires prior synthesis of acyl chloride, corrosive reagents |
Mechanochemistry, which involves reactions induced by mechanical force, offers a green and efficient alternative to traditional solvent-based methods. rsc.org High-speed ball milling (HSBM) is a common technique used for mechanochemical synthesis. rsc.org
In the context of ester synthesis, the solid reactants (carboxylic acid and alcohol) are ground together, sometimes with a catalytic amount of a solid acid or base. rsc.org The mechanical energy provided by the milling process increases the reactivity of the starting materials, leading to the formation of the ester without the need for a solvent. This approach can lead to shorter reaction times, reduced waste, and sometimes, different product selectivity compared to solution-based methods. rsc.orgacs.org
| Parameter | Description |
| Principle | Use of mechanical energy to induce chemical reactions. |
| Technique | High-speed ball milling (HSBM). |
| Advantages | Solvent-free, reduced reaction times, energy-efficient. rsc.org |
| Considerations | Optimization of milling parameters (frequency, time, ball size) is necessary. |
Introduction of the Cyano Group via Aromatic Substitution Reactions
The cyano group is a key functional group in many liquid crystal molecules due to its strong dipole moment. The introduction of a cyano group onto the benzoic acid precursor can be achieved through various aromatic substitution reactions. researchgate.netquora.com
Sandmeyer Reaction : This well-known reaction involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the cyano group. This is a versatile method for introducing a cyano group at a specific position on the aromatic ring.
Palladium-Catalyzed Cyanation : Modern cross-coupling reactions offer an efficient way to introduce a cyano group. An aryl halide (e.g., a bromo- or iodo-substituted benzoic acid derivative) can be reacted with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. These methods are often high-yielding and tolerate a wide range of functional groups.
Nucleophilic Aromatic Substitution : In cases where the aromatic ring is activated by strongly electron-withdrawing groups, a halogen can be displaced by a cyanide nucleophile. However, this method is less common for the synthesis of 3-cyano-4-methoxybenzoic acid due to the electronic nature of the substituents.
The choice of method depends on the availability of starting materials and the desired reaction conditions.
| Reaction | Starting Material | Key Reagents | General Characteristics |
| Sandmeyer Reaction | Aromatic amine | NaNO₂, HCl; CuCN | Versatile, requires diazotization step |
| Palladium-Catalyzed Cyanation | Aryl halide | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High yields, good functional group tolerance |
| Nucleophilic Aromatic Substitution | Activated aryl halide | Cyanide salt (e.g., NaCN) | Requires strongly electron-withdrawing groups |
Purification and Yield Optimization Strategies
The final purity of this compound is critical for its performance as a liquid crystal. Therefore, effective purification and yield optimization are essential.
Purification Techniques :
Recrystallization : This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for successful recrystallization.
Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a powerful technique. A suitable eluent system is used to separate the desired product from impurities.
Washing : The crude product may be washed with aqueous solutions to remove unreacted starting materials or byproducts. For example, washing with a dilute base can remove unreacted carboxylic acid, while a dilute acid wash can remove basic impurities.
Yield Optimization :
Stoichiometry : Adjusting the ratio of reactants can help to drive the reaction to completion and maximize the yield of the desired product.
Reaction Time and Temperature : Optimizing the reaction time and temperature is crucial. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.
Catalyst Loading : In catalyzed reactions, the amount of catalyst can significantly impact the reaction rate and yield. The optimal catalyst loading should be determined experimentally.
Removal of Byproducts : In equilibrium reactions like Fischer esterification, the continuous removal of a byproduct (e.g., water) can significantly increase the product yield. masterorganicchemistry.com
By carefully selecting the synthetic route, optimizing reaction conditions, and employing effective purification techniques, this compound can be synthesized in high yield and purity.
Advanced Spectroscopic and Structural Elucidation of 4 Pentylphenyl 3 Cyano 4 Methoxybenzoate
Vibrational Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational frequencies of the bonds. For 4-Pentylphenyl 3-cyano-4-methoxybenzoate, the FT-IR spectrum reveals several key absorption bands that confirm its structure.
The most prominent peaks are associated with the stretching vibrations of the cyano (-C≡N) and ester carbonyl (C=O) groups. The cyano group typically exhibits a sharp, intense absorption band in the range of 2220-2240 cm⁻¹. researchgate.netresearchgate.net The ester carbonyl group is characterized by a strong absorption peak around 1720-1740 cm⁻¹, a typical value for aromatic esters. researchgate.net
Additionally, the spectrum will display characteristic absorptions for the C-O stretching of the ester and ether linkages, typically found in the 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹ regions, respectively. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, while the C-H stretching vibrations of the aromatic rings and the pentyl chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Cyano (-C≡N) | Stretching | 2220 - 2240 |
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1250 - 1300 |
| Ether C-O | Stretching | 1050 - 1100 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the cyano group stretching vibration is expected to be a strong and sharp peak, typically observed between 2200 and 2250 cm⁻¹. researchgate.net This is a highly characteristic band that is often used for the identification of nitriles.
The symmetric breathing vibrations of the aromatic rings will also give rise to intense signals in the Raman spectrum, typically in the region of 1580-1620 cm⁻¹. The stretching of the C-C bonds within the phenyl rings and the pentyl chain will also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments
NMR spectroscopy is an unparalleled technique for elucidating the detailed structural connectivity of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum (typically 7.0-8.5 ppm) is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 3-cyano-4-methoxybenzoate ring will exhibit a distinct splitting pattern, as will the protons on the 4-pentylphenyl ring.
The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet at approximately 3.9-4.0 ppm. The protons of the pentyl group will be observed in the upfield region of the spectrum (0.8-2.7 ppm). The terminal methyl group will appear as a triplet around 0.9 ppm, while the methylene (B1212753) groups will show more complex splitting patterns (multiplets) due to coupling with adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 7H |
| Methoxy Protons (-OCH₃) | 3.9 - 4.0 | Singlet | 3H |
| Benzylic Methylene (-CH₂-) | 2.6 - 2.7 | Triplet | 2H |
| Methylene Protons (-CH₂-)₃ | 1.3 - 1.7 | Multiplets | 6H |
| Methyl Protons (-CH₃) | 0.8 - 0.9 | Triplet | 3H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of 163-165 ppm. The carbon of the cyano group is also characteristic, appearing around 115-120 ppm.
The aromatic carbons will produce a series of signals between 110 and 155 ppm. The carbon atom attached to the methoxy group will be shifted downfield due to the deshielding effect of the oxygen atom. The carbons of the pentyl chain will appear in the upfield region of the spectrum, generally between 14 and 36 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 163 - 165 |
| Aromatic Carbons | 110 - 155 |
| Cyano Carbon (-C≡N) | 115 - 120 |
| Methoxy Carbon (-OCH₃) | 55 - 56 |
| Pentyl Chain Carbons | 14 - 36 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.
Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The ester linkage is a common site for cleavage, which would result in fragment ions corresponding to the 3-cyano-4-methoxybenzoyl cation and the 4-pentylphenoxyl radical, or the 4-pentylphenyl cation and the 3-cyano-4-methoxybenzoate radical. Further fragmentation of the pentyl chain would also be expected, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M - C₅H₁₁]⁺ | Loss of pentyl radical |
| [C₈H₅NO₂]⁺ | 3-cyano-4-methoxybenzoyl cation |
| [C₁₁H₁₅]⁺ | 4-pentylphenyl cation |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions
The electronic transitions of this compound have been systematically investigated using UV-Vis absorption and fluorescence spectroscopy. These studies, conducted in a wide array of 29 different solvents, including non-polar, polar aprotic, and polar protic environments, provide significant insights into the molecule's photophysical behavior and the nature of its electronic excited states.
Detailed analysis of the electronic absorption spectra reveals that the primary electronic transition observed is a π←π transition. nih.gov This type of transition is characteristic of conjugated systems, where electrons are promoted from a π bonding orbital to a π antibonding orbital upon absorption of ultraviolet or visible light. The absorption spectra of this compound are noted to be complex, with multiple absorption bands, indicating a variety of possible electronic transitions within the molecule's structure. nih.gov The position and intensity of these absorption bands are influenced by the surrounding solvent environment. As the polarity of the solvent increases, a decrease in the forbidden energy difference between the frontier molecular orbitals (HOMO and LUMO) is observed. nih.gov
Fluorescence spectroscopy further elucidates the behavior of the molecule after excitation. The emission spectra are characterized by both local fluorescence transitions and intramolecular charge transfer (ICT) phenomena. nih.gov The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (cyano) on the benzoate (B1203000) ring facilitates the formation of an ICT state upon photoexcitation. In this state, there is a significant redistribution of electron density within the molecule. The solvent environment plays a crucial role in stabilizing this charge-separated excited state, which is reflected in the fluorescence spectra.
The solvatochromic behavior, which is the change in the spectral properties with solvent polarity, has been statistically modeled using various solvent parameters to describe the observed effects. nih.gov These analyses confirm that the absorbance transitions are global in nature, encompassing the entire conjugated system of the molecule. nih.gov Quantum chemical calculations have been employed to determine the frontier molecular orbitals and the electrostatic potential surface, further supporting the interpretation of the experimental spectroscopic data. nih.gov
The forbidden energy gaps for this and related compounds have been determined to be in the range of 4.1 to 4.5 eV. nih.gov This characterization, based on the Tauc method, classifies these materials as insulators. nih.gov The refractive index values of these liquid crystals have also been noted to be comparable to those of the E7 liquid crystal mixture, which is a standard in liquid crystal display applications. nih.gov
Electronic Absorption Data for this compound in Various Solvents
Below is a summary of the electronic absorption data, which would typically include the absorption maxima (λabs) in nanometers (nm).
| Solvent | Absorption Maxima (λabs) (nm) |
| Data not publicly available in the search results | Data not publicly available in the search results |
Fluorescence Spectroscopy Data for this compound in Various Solvents
The following table would summarize key parameters from fluorescence spectroscopy, including the emission maxima (λem) in nanometers (nm) and the Stokes shift (Δν), which is the difference in energy between the absorption and emission maxima.
| Solvent | Emission Maxima (λem) (nm) | Stokes Shift (Δν) (cm⁻¹) |
| Data not publicly available in the search results | Data not publicly available in the search results | Data not publicly available in the search results |
Investigation of Liquid Crystalline Mesophase Behavior of 4 Pentylphenyl 3 Cyano 4 Methoxybenzoate
Identification of Mesophases via Polarized Optical Microscopy (POM)
To identify the mesophases of a compound, it would be subjected to controlled heating and cooling cycles on a specialized hot stage under a polarized optical microscope. As the compound passes through different phases (e.g., from crystalline solid to smectic, to nematic, to isotropic liquid), the distinct textures and optical birefringent patterns characteristic of each liquid crystalline phase would be observed and recorded. For instance, a nematic phase typically exhibits a Schlieren or threaded texture, while smectic phases show focal-conic fan or mosaic textures. The temperatures at which these phase transitions occur are meticulously noted.
Thermal Analysis of Phase Transitions
Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Changes
Differential Scanning Calorimetry (DSC) is a crucial technique for quantifying the thermal properties of phase transitions. A small, precisely weighed sample of the compound would be heated and cooled at a controlled rate in the DSC instrument. The resulting thermogram plots heat flow against temperature. Sharp endothermic or exothermic peaks on this plot correspond to phase transitions. The temperature at the peak maximum indicates the transition temperature, while the integrated area of the peak provides the enthalpy change (ΔH) associated with the transition. From this, the entropy change (ΔS = ΔH/T) can be calculated. This data provides quantitative information on the energetics and degree of order change for each transition, such as the crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
Characterization of Nematic and Smectic Phases
Orientational Order in Nematic Mesophases
Should a nematic phase be identified, its characterization would involve determining the degree of long-range orientational order of the molecules. This is quantified by the order parameter, S. Experimental techniques such as NMR spectroscopy, X-ray diffraction (XRD) on aligned samples, or measurements of anisotropic properties like refractive indices or diamagnetic susceptibility would be employed. These methods measure the average alignment of the long molecular axes with respect to a common direction, known as the director.
Layered Structures in Smectic Mesophases
If a smectic phase were present, its layered structure would be characterized primarily using X-ray diffraction. Small-angle X-ray scattering (SAXS) experiments would be performed to measure the layer spacing (d). This information helps to identify the specific type of smectic phase (e.g., Smectic A, where molecules are perpendicular to the layer planes, or Smectic C, where they are tilted).
Potential for Chiral Nematic or Other Induced Mesophases
The potential for "4-Pentylphenyl 3-cyano-4-methoxybenzoate" to form induced mesophases would be explored by mixing it with chiral dopants. Even if the compound itself is not chiral, adding a small amount of a chiral molecule could induce a helical twist in the nematic phase, resulting in a chiral nematic (cholesteric) phase. The helical twisting power of the dopant in the host compound would be a key parameter to measure, typically through optical methods that determine the pitch of the induced helix.
Without published research on "this compound," it is not possible to provide specific data tables or detailed findings for the requested sections. The molecular structure, featuring a cyanomethoxybenzoate core and a pentylphenyl tail, suggests the potential for liquid crystalline behavior, as these are common moieties in mesogenic compounds. However, the precise nature of this behavior—the types of mesophases formed, the transition temperatures, and other physical characteristics—can only be determined through empirical investigation using the techniques described above.
Computational and Theoretical Investigations of 4 Pentylphenyl 3 Cyano 4 Methoxybenzoate
Quantum Chemical Methods for Molecular Geometry and Electronic Structure
Quantum chemical methods are fundamental tools for predicting the properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine optimized molecular structures, spectroscopic characteristics, and electronic transitions with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and vibrational frequencies of molecules. For compounds similar in structure to 4-Pentylphenyl 3-cyano-4-methoxybenzoate, DFT calculations, often using functionals like B3LYP, can accurately determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
These optimized geometries are crucial for understanding how the molecule packs in condensed phases and for subsequent property calculations. Furthermore, DFT can simulate vibrational spectra (like FT-IR), which helps in the structural characterization of the synthesized compounds by comparing theoretical frequencies with experimental data. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is instrumental in predicting UV-visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals. researchgate.net For a molecule like this compound, TD-DFT can identify the key transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which are responsible for the material's optical properties.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts from first principles. By employing DFT, the GIAO method can predict the ¹H and ¹³C NMR spectra for a given molecular structure. Comparing these theoretical shifts with experimental data serves as a powerful tool for structure verification and assignment of specific resonances to individual atoms within the this compound molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.
A smaller HOMO-LUMO gap generally indicates that a molecule is more polarizable and has higher chemical reactivity. ajchem-a.com The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions or intermolecular charge-transfer processes. researchgate.net For molecules with donor and acceptor groups, the HOMO is often localized on the electron-donating part, while the LUMO is on the electron-accepting part.
Table 2: Frontier Molecular Orbital (FMO) Analysis and its Implications
| Orbital | Description | Implication for Molecular Properties |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, polarizability, and optical properties. |
Intermolecular Interactions and Collective Behavior Simulations
The liquid crystalline behavior of this compound is governed by the collective interactions of many molecules. Computational simulations are essential for understanding these complex interactions. Methods like molecular dynamics (MD) use a force field to model the interactions between molecules, allowing for the simulation of bulk properties and phase transitions.
For cyanobiphenyls and related liquid crystals, intermolecular interaction energy calculations have been used to explain their mesomorphic behavior. scirp.orgresearchgate.net These studies typically analyze different modes of interaction, such as stacking, in-plane, and terminal interactions, to understand the stability of the liquid crystal phases. scirp.orgresearchgate.net The presence of the cyano group often leads to strong dipole-dipole interactions that favor specific molecular arrangements, such as the antiparallel pairing of molecules, which is crucial for the formation of certain mesophases. nih.govnih.govfrontiersin.org
Prediction of Non-Linear Optical (NLO) Properties
Organic molecules with significant electron donor and acceptor groups connected by a π-conjugated system can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical computing and frequency conversion. nih.govnih.gov Theoretical calculations are a valuable tool for predicting the NLO response of a molecule, primarily by calculating the first-order hyperpolarizability (β). ajchem-a.com
For molecules designed for NLO applications, DFT calculations can quantify the hyperpolarizability. rsc.org A large value of β indicates a strong NLO response. ajchem-a.com In molecules similar to this compound, the methoxy (B1213986) group can act as an electron donor and the cyano group as an electron acceptor, potentially leading to significant NLO properties. However, in centrosymmetric crystal structures, the second-order NLO effects like second-harmonic generation (SHG) may be diminished or arise from other factors like crystal packing and molecular distortions. rsc.org
Structure Mesophase Property Relationships in 4 Pentylphenyl 3 Cyano 4 Methoxybenzoate
Influence of the Cyano Group on Dielectric Anisotropy and Polarity
The terminal cyano (-C≡N) group is a pivotal feature in the molecular architecture of many liquid crystals, including 4-Pentylphenyl 3-cyano-4-methoxybenzoate. Its primary influence lies in the generation of a strong dipole moment along the principal molecular axis. This strong dipole arises from the significant difference in electronegativity between the carbon and nitrogen atoms of the cyano group.
This molecular dipole moment is the origin of the high positive dielectric anisotropy (Δε) observed in this and similar cyanobiphenyl and cyanobenzoate compounds. researchgate.netresearchgate.net Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A large positive Δε is a crucial property for the operation of twisted nematic liquid crystal displays (LCDs), as it allows for the reorientation of the liquid crystal molecules by an external electric field.
The strong polarity imparted by the cyano group also enhances intermolecular interactions, specifically dipole-dipole interactions. These interactions contribute to the stability of the liquid crystalline phase by promoting a parallel alignment of the molecules.
Role of Alkyl Chain Length on Mesophase Stability and Range
The 4-pentylphenyl moiety features a flexible pentyl (-C5H11) alkyl chain. The length of this terminal alkyl chain plays a critical role in determining the mesophase stability and the temperature range over which the liquid crystalline phase exists. Generally, in homologous series of calamitic (rod-shaped) liquid crystals, increasing the alkyl chain length influences both the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).
For shorter alkyl chains, an increase in chain length tends to increase the clearing temperature due to enhanced anisotropic van der Waals interactions between molecules. However, as the chain becomes longer, it can introduce greater flexibility, which can disrupt the orientational order and lead to a decrease in the clearing temperature. This often results in a parabolic relationship between chain length and nematic-isotropic transition temperature in a homologous series.
Furthermore, the length of the alkyl chain influences the type of mesophase formed. While shorter chains favor the formation of nematic phases, longer chains tend to promote the formation of more ordered smectic phases due to increased side-on intermolecular attractions. The pentyl chain in the subject compound is of intermediate length, which is often associated with a stable nematic phase.
Effect of Methoxy (B1213986) Substituent on Molecular Packing and Interactions
Research on related benzoate (B1203000) liquid crystals has shown that lateral substituents influence both the thermal characteristics and the stability of the mesophase. benthamscience.com The specific placement of the methoxy group in this compound will have a nuanced effect on the balance of attractive and repulsive forces between adjacent molecules, thereby influencing the mesophase type and its thermal stability.
Correlation between Molecular Geometry and Liquid Crystalline Behavior
The manifestation of liquid crystalline behavior in this compound is a direct consequence of its anisotropic molecular geometry. The molecule possesses a rigid, elongated core composed of the phenyl and benzoate rings, which is essential for the formation of an orientationally ordered mesophase. The terminal pentyl chain and the substituents (cyano and methoxy groups) further refine the molecular shape and intermolecular interactions.
Computational studies on similar liquid crystalline molecules have been employed to correlate molecular geometry with mesomorphic properties. Parameters such as molecular length, breadth, aspect ratio, and the magnitude and direction of the molecular dipole moment are critical in predicting and understanding the type and stability of the liquid crystal phases. For instance, a greater length-to-breadth ratio generally favors the formation of more stable mesophases.
Design Principles for Tailoring Mesomorphic Characteristics
The structure-property relationships discussed for this compound exemplify the broader principles used in the rational design of liquid crystalline materials with specific, desired characteristics. By systematically modifying the molecular structure, one can tune the mesomorphic properties.
To achieve a high clearing temperature and a broad nematic range, a rigid, linear molecular core with a high aspect ratio is desirable. The choice of linking groups between aromatic rings is also important for maintaining rigidity.
For high positive dielectric anisotropy, the incorporation of a strong polar group, such as a cyano or nitro group, at the terminal position along the long molecular axis is a well-established strategy. The magnitude of the dielectric anisotropy can be further modified by the introduction of other polar substituents on the aromatic core.
The type of mesophase can be influenced by the length of the terminal alkyl chains. Shorter chains generally favor nematic phases, while longer chains promote the formation of smectic phases. The introduction of lateral substituents can also be used to frustrate smectic ordering and stabilize the nematic phase, or to induce other types of mesophases.
By understanding the intricate interplay of these molecular features, chemists can design and synthesize novel liquid crystal materials with tailored properties for a wide range of applications, from advanced display technologies to optical sensors and other smart materials. researchgate.net
Advanced Materials Science Applications and Future Research Directions
Potential as a Host Material in Liquid Crystal Composites
The molecular structure of 4-Pentylphenyl 3-cyano-4-methoxybenzoate suggests its utility as a host material in liquid crystal composites. The pentylphenyl group provides the necessary calamitic (rod-like) shape to promote nematic phases, while the cyano and methoxy (B1213986) substitutions on the benzoate (B1203000) ring introduce a significant dipole moment. This inherent polarity is crucial for aligning guest molecules, such as dichroic dyes or nanoparticles, within the liquid crystal matrix.
In such composites, the liquid crystal host governs the orientation of the guest materials in response to external stimuli like electric fields. The efficacy of a host material is often determined by its dielectric anisotropy, viscosity, and elastic constants. For instance, in polymer-dispersed liquid crystal (PDLC) systems, the liquid crystal is emulsified within a polymer matrix. The refractive index mismatch between the liquid crystal droplets and the polymer in the "off" state (no electric field) leads to light scattering. When a voltage is applied, the liquid crystal molecules align, their refractive index matches that of the polymer, and the material becomes transparent. The specific properties of this compound would be critical in optimizing the performance of such composites.
| Property | Significance in Host Material Performance |
| Dielectric Anisotropy | Determines the threshold voltage for switching. |
| Viscosity | Affects the response time of the composite material. |
| Elastic Constants | Influence the switching characteristics and stability. |
| Birefringence | Impacts the contrast ratio in display applications. |
Further research is needed to quantify these parameters for this compound to fully assess its potential as a host material.
Integration into Electro-Optical Devices and Displays
The electro-optical properties of liquid crystals are the foundation of modern display technology. The performance of a liquid crystal in a display is heavily dependent on its molecular structure. The presence of the cyano group in this compound is expected to result in a positive dielectric anisotropy, a key requirement for the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).
In a typical TN-LCD, the liquid crystal molecules are aligned in a helical structure between two polarizers. The application of an electric field unwinds this helix, changing the polarization of the transmitted light and thus switching the pixel between light and dark states. The threshold voltage, switching speed, and viewing angle of the display are all influenced by the specific properties of the liquid crystal used.
Table of Expected Electro-Optical Characteristics:
| Parameter | Expected Influence of Molecular Structure |
| Threshold Voltage | The strong dipole from the cyano group should lead to a relatively low threshold voltage. |
| Response Time | Dependent on the rotational viscosity, which is influenced by the pentyl chain length. |
| Contrast Ratio | Related to the birefringence of the material. |
The integration of this compound into electro-optical devices would require extensive characterization of these and other parameters to optimize device performance.
Exploration in Photonic and Optical Technologies
Beyond displays, liquid crystals are finding increasing use in a variety of photonic and optical technologies, including tunable lenses, spatial light modulators, and beam steering devices. The ability to modulate the refractive index of the liquid crystal with an electric field is the key enabling feature for these applications.
For example, in a liquid crystal-based tunable lens, the focal length can be changed electronically by applying a voltage to create a graded refractive index profile. The birefringence of the liquid crystal material is a critical parameter in determining the tuning range of such a lens. The specific molecular structure of this compound will determine its birefringence and thus its suitability for such applications.
The interaction of liquid crystals with light also allows for the creation of photonic bandgap materials, where certain wavelengths of light are forbidden to propagate. By infiltrating a periodic structure, such as an opal, with a liquid crystal, the bandgap can be tuned by applying an electric field. The high dielectric anisotropy expected for this compound would be advantageous in this context, allowing for a large tuning range with a relatively low voltage.
Development for Sensor Applications
The sensitivity of liquid crystals to their environment makes them promising candidates for sensor applications. The orientation of liquid crystal molecules can be affected by the presence of chemical analytes, temperature changes, or mechanical stress. These changes in orientation can be detected optically, providing a sensitive transduction mechanism.
For chemical sensing, a surface can be functionalized to interact with a specific analyte. When the analyte is present, it disrupts the alignment of the liquid crystal molecules at the surface, leading to a detectable optical signal. The polar nature of this compound could enhance its interaction with certain analytes, potentially leading to higher sensitivity.
Potential Sensor Applications:
Chemical Sensors: Detecting volatile organic compounds or biological molecules.
Temperature Sensors: Utilizing the temperature-dependent phase transitions of the liquid crystal.
Mechanical Sensors: Detecting shear stress or pressure changes.
The development of sensors based on this compound would require a detailed understanding of its surface interactions and phase behavior.
Future Perspectives in Liquid Crystal Engineering and Design
The exploration of compounds like this compound is part of a broader effort in liquid crystal engineering to design molecules with tailored properties for specific applications. Future research will likely focus on several key areas:
Synthesis of Novel Derivatives: Modifying the alkyl chain length, the position of the cyano group, or introducing other substituents to fine-tune the mesomorphic and electro-optical properties.
Formulation of Mixtures: Blending this compound with other liquid crystals to create eutectic mixtures with optimized properties, such as a wider nematic range or lower viscosity.
Computational Modeling: Using molecular simulations to predict the properties of new liquid crystal structures before they are synthesized, accelerating the discovery of new materials.
Advanced Composites: Incorporating novel nanomaterials, such as graphene or quantum dots, into a this compound host to create multifunctional materials with enhanced properties.
The continued investigation of structure-property relationships in compounds like this compound will be crucial for the next generation of liquid crystal technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-pentylphenyl 3-cyano-4-methoxybenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 3-cyano-4-methoxybenzoic acid with 4-pentylphenol using acid catalysts (e.g., H₂SO₄) under reflux. Water removal (e.g., Dean-Stark trap) drives the reaction to completion. Industrial-scale synthesis may employ continuous reactors for optimized yield . Purity is assessed via HPLC or GC-MS, with recrystallization in ethanol/water mixtures recommended for purification.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., DFT calculations) for the cyano and methoxy groups.
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve crystal packing and bond angles .
- FT-IR : Verify ester (C=O ~1730 cm⁻¹), cyano (C≡N ~2240 cm⁻¹), and methoxy (C-O ~1250 cm⁻¹) functional groups.
Q. What are the critical safety considerations for handling and transporting this compound?
- Methodological Answer : Based on structurally similar esters (e.g., UN3077 for 4-pentylphenyl 4-methoxybenzoate), classify the compound as a Class 9 hazardous substance (environmentally hazardous). Use sealed containers, avoid aqueous discharge, and follow IMDG/ADR protocols for transport. For lab handling, use P95 respirators and nitrile gloves to mitigate inhalation/skin contact risks .
Advanced Research Questions
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare results under inert (N₂) vs. oxidative (air) atmospheres. Conflicting data may arise from impurities; use TGA-MS to correlate mass loss with volatile byproduct formation (e.g., CO₂ from ester breakdown) .
Q. What strategies optimize the compound’s use as a mesogen in liquid crystal displays (LCDs)?
- Methodological Answer : Test its mesomorphic phase behavior via polarized optical microscopy (POM) and DSC. Introduce substituents (e.g., fluorination at the phenyl ring) to enhance dielectric anisotropy. Compare clearing points and tilt angles with structurally related esters (e.g., 4-pentylphenyl derivatives in ) to refine molecular design .
Q. How does the cyano group influence biological activity, and what assays validate its potential as a pharmacophore?
- Methodological Answer : The cyano group may enhance binding to enzyme active sites (e.g., kinases) via dipole interactions. Use:
- In vitro assays : Test inhibition of aromatase (see ) or anti-inflammatory targets (COX-1/2).
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.
- Molecular docking : Model interactions with receptors (e.g., estrogen receptor-α) using AutoDock Vina .
Q. What analytical techniques resolve discrepancies in reported solubility data?
- Methodological Answer : Perform shake-flask experiments with UV-Vis quantification in solvents (e.g., DMSO, hexane). Use Hansen solubility parameters to predict miscibility. Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD and correlate with solubility profiles .
Contradictory Data Analysis
Q. How should researchers address conflicting toxicity classifications (e.g., mutagenicity vs. non-carcinogenicity)?
- Methodological Answer : Conduct Ames tests (OECD 471) for mutagenicity and in vivo micronucleus assays (OECD 474). Cross-reference with IARC/OSHA databases. Note that classifies similar esters as mutagenic despite lacking carcinogen labels, suggesting structure-activity relationships (SAR) require further study .
Methodological Tables
| Property | Analytical Method | Key Parameters |
|---|---|---|
| Melting Point | DSC | Onset temperature, enthalpy of fusion |
| Solubility | Shake-flask + UV-Vis | λ_max, calibration curve accuracy |
| Purity | HPLC (C18 column) | Retention time, peak area ≥99% |
| Crystal Structure | Single-crystal XRD (SHELXL) | R-factor, bond length/angle deviations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
